molecular formula C25H24N2O3 B6573146 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 946367-86-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No. B6573146
CAS RN: 946367-86-8
M. Wt: 400.5 g/mol
InChI Key: LEZHQEVCJZOIJN-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide, also known as BTEQ, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. BTEQ is an important compound for laboratory experiments due to its ability to target specific receptors and its relatively low toxicity.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has been used in scientific research for its ability to target specific receptors and its relatively low toxicity. It has been used in studies to investigate the biochemical and physiological effects of certain drugs, as well as to study the mechanism of action of certain drugs. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has also been used in studies to investigate the effects of certain drugs on the cardiovascular system, the nervous system, and the immune system.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic compound that binds to specific receptors in the body. It has been shown to bind to the GPR40 receptor, which is involved in regulating glucose metabolism. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has also been shown to bind to the 5-HT2A receptor, which is involved in regulating serotonin levels in the brain.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake in the body, which can lead to improved insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of cardiovascular disease. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has also been shown to have antidepressant-like effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide in lab experiments is its relatively low toxicity. This makes it a safe and effective compound for laboratory experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is not very stable in the presence of heat and light, which can limit its use in certain experiments. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is not very soluble in water, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide in scientific research. One potential direction is to use N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide to study the effects of certain drugs on the immune system. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide could be used to develop new treatments for various diseases, such as diabetes, cancer, and Alzheimer's disease. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide could also be used to study the mechanism of action of certain drugs, as well as to develop new drugs with improved efficacy and safety profiles. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide could be used to study the effects of certain drugs on the cardiovascular system, the nervous system, and the immune system.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is synthesized using a two-step process. The first step involves the reaction of benzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with 2-ethoxybenzamide in the presence of an acid such as hydrochloric acid. This two-step process yields N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide as the final product.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-2-30-23-13-7-6-12-21(23)24(28)26-20-14-15-22-19(17-20)11-8-16-27(22)25(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHQEVCJZOIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

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